7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid
Description
7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid (CAS: SY308722) is a substituted benzodioxane derivative featuring a methoxy group at position 7 and a carboxylic acid at position 6 (Figure 1). The benzodioxane core (2,3-dihydrobenzo[b][1,4]dioxine) is a bicyclic structure with oxygen atoms at positions 1 and 4, contributing to its electron-rich aromatic system. The compound’s carboxylic acid group enhances its utility as a synthetic intermediate in pharmaceutical and materials chemistry, particularly in forming amides or esters for drug discovery .
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-13-7-5-9-8(14-2-3-15-9)4-6(7)10(11)12/h4-5H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJGVPWIHHYBEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1C(=O)O)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methyl Ester Protection and Dioxane Ring Formation
The synthesis begins with methyl 3,4-dihydroxybenzoate (1), esterified from 3,4-dihydroxybenzoic acid using sulfuric acid in methanol. Subsequent alkylation with 1,2-dibromoethane in the presence of potassium carbonate yields methyl 2,3-dihydrobenzo[b]dioxine-6-carboxylate (2) (Scheme 1).
Reaction Conditions
Methoxylation via Diazonium Salt Intermediates
Compound 2 undergoes nitration at position 7 using fuming nitric acid in trifluoroacetic acid (TFA) to afford methyl 7-nitro-2,3-dihydrobenzo[b]dioxine-6-carboxylate (3) (Yield: 55–60%). Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine (4), which is diazotized with NaNO₂/HCl and hydrolyzed to the phenol (5). Methylation with methyl iodide and K₂CO₃ introduces the methoxy group, yielding methyl 7-methoxy-2,3-dihydrobenzo[b]dioxine-6-carboxylate (6) (Overall yield: 35–40%).
Ester Hydrolysis to Carboxylic Acid
Final hydrolysis of 6 using lithium hydroxide in THF/water provides the target compound (7) (Yield: 90–95%).
Post-Cyclization Functionalization Strategies
Bromination and Methoxylation Exchange
Adapting protocols from dibrominated analogs, 2,3-dihydrobenzo[b]dioxine-6-carboxylic acid (8) is brominated at positions 6 and 7 using bromine in acetic acid (120°C, 2 h) to yield 6,7-dibromo-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid (9). Selective displacement of bromine at position 7 with sodium methoxide in DMSO introduces the methoxy group, though this method suffers from poor regioselectivity (Yield: 25–30%).
Key Data
- Bromination Conditions : Br₂ (2 eq), acetic acid, 120°C, 2 h (Yield: 60%).
- Methoxylation : NaOMe (3 eq), DMSO, 100°C, 12 h.
Regioselective Nitration and Reductive Methylation
Nitration and Reduction Sequence
Direct nitration of 2,3-dihydrobenzo[b]dioxine-6-carboxylic acid (8) with HNO₃/H₂SO₄ at 0°C affords a 5-nitro derivative (10), which is reduced to the amine (11) using SnCl₂/HCl. Sandmeyer reaction converts the amine to a hydroxyl group (12), followed by methylation to yield the methoxy-substituted product (13).
Challenges
- Competing nitration at positions 5 and 7 necessitates chromatographic separation (Yield: 20–25% for position 7).
Analytical Characterization and Purity Assessment
Spectroscopic Validation
Purity Data
HPLC analysis under reversed-phase conditions (C18 column, 0.1% TFA in H₂O/MeCN) confirms ≥98% purity for the final product.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Overall Yield | Regioselectivity | Scalability |
|---|---|---|---|---|
| Direct Alkylation | Esterification → Alkylation → Methoxylation | 35–40% | Moderate | High |
| Bromination Exchange | Bromination → Methoxylation | 25–30% | Low | Moderate |
| Nitration/Methylation | Nitration → Reduction → Methylation | 20–25% | Poor | Low |
Industrial-Scale Considerations
The direct alkylation route is favored for large-scale production due to its robust yields and commercially available starting materials. However, bromination methods offer faster access to analogs for structure-activity relationship (SAR) studies.
Mechanism of Action
The mechanism by which 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and carboxylic acid groups play crucial roles in these interactions, influencing binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations at Position 7
The substituent at position 7 significantly influences physicochemical properties and reactivity. Key analogs include:
Key Observations :
- Electron Effects: The methoxy group (-OCH₃) is electron-donating, increasing the electron density of the aromatic ring compared to electron-withdrawing groups like -Br or -NO₂ . This impacts electrophilic substitution reactivity.
- Solubility : The carboxylic acid group confers water solubility, but the methoxy substituent increases lipophilicity (logP ~1.2) compared to the parent compound (logP ~0.8), enhancing membrane permeability .
Functional Group Modifications at Position 6
The carboxylic acid at position 6 is a critical handle for derivatization:
Reactivity Comparison :
- The methoxy derivative’s acid group reacts similarly to other analogs, but steric effects from the -OCH₃ group may slow nucleophilic attack in esterification or amidation compared to smaller substituents like -H or -NH₂ .
Biological Activity
7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid is a compound with notable biological activities that have garnered attention in recent research. This article explores its chemical properties, biological effects, and potential therapeutic applications based on diverse scientific studies.
- IUPAC Name : this compound
- Chemical Formula : C10H10O5
- Molecular Weight : 210.1834 g/mol
- SMILES : COc2cc1OCCOc1cc2C(O)=O
- InChIKey : WZJGVPWIHHYBEG-UHFFFAOYSA-N
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.
Anticancer Effects
Several studies have reported the anticancer potential of this compound. For instance:
- Case Study 1 : A study demonstrated that derivatives of this compound inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
- Case Study 2 : Another research highlighted its efficacy against colorectal cancer cell lines, suggesting that it could serve as a lead compound for developing new anticancer agents.
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation. In animal models, it was observed to lower levels of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Reactive Oxygen Species (ROS) : It scavenges free radicals and reduces ROS production.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.
- Gene Expression Regulation : It has been shown to affect the expression of genes related to apoptosis and cell cycle regulation.
Research Findings Summary
Scientific Research Applications
Chemical Properties and Structure
Before delving into its applications, it is essential to understand the chemical properties of 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid. The compound has a molecular formula of and a molecular weight of approximately 210.18 g/mol. Its structure features a methoxy group and a carboxylic acid functional group, contributing to its reactivity and potential biological activity.
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds related to this compound exhibit promising anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. For instance:
- Case Study : A derivative of this compound was tested against breast cancer cells and demonstrated significant cytotoxicity by disrupting mitochondrial function and inducing oxidative stress .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Research Findings : In vitro studies showed that this compound effectively reduced the levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides .
Material Science Applications
1. Polymer Chemistry
In material science, this compound is being explored as a building block for advanced polymers. Its unique structural features allow it to participate in polymerization reactions that yield materials with enhanced thermal stability and mechanical properties.
- Application Example : Researchers have synthesized copolymers incorporating this compound that exhibit improved resistance to heat and chemicals compared to traditional polymers .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving the functionalization of benzodioxin derivatives. The ability to modify its structure leads to the development of numerous derivatives with tailored biological activities.
Q & A
Basic: What are the recommended synthetic routes for 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves functionalization of the benzodioxine core. A common approach is to start with 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid (CAS MFCD00463509) and introduce the methoxy group via nucleophilic substitution or alkylation . For purity optimization:
- Use high-purity starting materials (≥97%) to minimize side reactions.
- Employ column chromatography with silica gel (hexane/ethyl acetate gradient) to separate positional isomers.
- Confirm purity via HPLC (C18 column, methanol/water mobile phase, UV detection at 254 nm) and NMR (compare δ 3.8–4.2 ppm for dioxane protons) .
Basic: How should researchers characterize the electronic and steric effects of the methoxy group in this compound?
Methodological Answer:
- Computational Analysis: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and HOMO-LUMO gaps, focusing on the methoxy group’s electron-donating effects .
- Experimental Validation: Compare IR spectra (C-O-C stretching at ~1250 cm⁻¹) and NMR chemical shifts (δ ~3.8 ppm for methoxy protons) with non-methoxy analogs (e.g., 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid) to assess steric hindrance .
Advanced: What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?
Methodological Answer:
- Standardized Assay Conditions: Ensure consistent solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) and cell lines (e.g., HepG2 vs. HEK293 may yield divergent results) .
- Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that might influence activity .
- Structural Analog Comparison: Cross-reference with analogs like 6-bromo-2,3-dihydrobenzo[b][1,4]dioxin-5-yl boronic acid (CAS 52287-51-1) to isolate substituent-specific effects .
Advanced: How can computational models predict reactivity for derivatization (e.g., esterification or amidation)?
Methodological Answer:
- Reaction Path Search: Apply quantum chemical methods (e.g., Gaussian 16) to model transition states for nucleophilic acyl substitution at the carboxylic acid group .
- Machine Learning: Train models on datasets of similar compounds (e.g., ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate) to predict optimal reaction conditions (temperature, catalyst) .
- Validation: Compare predicted vs. experimental yields for derivatives like methyl esters or amides .
Basic: What are the key spectroscopic markers for confirming the structure of this compound?
Methodological Answer:
- ¹H NMR:
- δ 3.8–4.2 ppm (dioxane ring protons, multiplet).
- δ 3.7 ppm (methoxy group, singlet).
- δ 12.5 ppm (carboxylic acid proton, broad if unesterified).
- ¹³C NMR:
- δ 170–175 ppm (carboxylic acid carbon).
- δ 55–60 ppm (methoxy carbon).
- IR:
Advanced: How can researchers optimize reaction conditions for scale-up synthesis while minimizing byproducts?
Methodological Answer:
- DoE (Design of Experiments): Use factorial design to test variables like temperature (80–120°C), catalyst loading (0.5–5 mol%), and solvent polarity (toluene vs. DMF) .
- In Situ Monitoring: Employ ReactIR to track intermediate formation and adjust conditions dynamically .
- Byproduct Analysis: Identify side products (e.g., decarboxylated analogs) via GC-MS and suppress them using scavengers (e.g., molecular sieves for water-sensitive steps) .
Basic: What are the documented biological targets or pathways associated with this compound?
Methodological Answer:
While specific targets are under investigation, structural analogs (e.g., ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate) suggest potential interactions with:
- Enzymes: Cytochrome P450 isoforms (CYP3A4 inhibition assays recommended).
- Receptors: G-protein-coupled receptors (GPCRs) via homology modeling .
- Pathways: Oxidative stress modulation (test via ROS assays in neuronal cells) .
Advanced: How can AI-driven platforms like COMSOL Multiphysics enhance process design for this compound?
Methodological Answer:
- Multiphysics Modeling: Simulate heat and mass transfer in continuous-flow reactors to optimize residence time and mixing efficiency .
- Reactor Design: Use finite element analysis (FEA) to predict pressure drops in microfluidic setups for high-yield synthesis .
- Data Integration: Feed experimental results (e.g., kinetic data) into AI models for real-time parameter adjustment .
Basic: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Storage Conditions: Keep at –20°C under inert gas (argon) to prevent oxidation of the dioxane ring.
- Degradation Signs: Monitor via HPLC for peaks corresponding to decarboxylated (loss of COOH) or demethylated products .
- Stabilizers: Add antioxidants (e.g., BHT at 0.01% w/w) if dissolved in organic solvents .
Advanced: What methodologies address low solubility in aqueous buffers for in vitro assays?
Methodological Answer:
- Prodrug Design: Synthesize ester prodrugs (e.g., ethyl or PEGylated esters) to enhance hydrophilicity .
- Nanoparticle Formulation: Use polylactic-co-glycolic acid (PLGA) nanoparticles for controlled release; characterize via dynamic light scattering (DLS) .
- Co-Solvent Systems: Test biocompatible solvents like cyclodextrin complexes (e.g., HP-β-CD) at concentrations ≤10% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
